Home > Products > Screening Compounds P31062 > Eltrombopag Ethyl Ester
Eltrombopag Ethyl Ester -

Eltrombopag Ethyl Ester

Catalog Number: EVT-1494849
CAS Number:
Molecular Formula: C₂₇H₂₆N₄O₄
Molecular Weight: 470.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eltrombopag Ethyl Ester is derived from Eltrombopag, which is a small molecule thrombopoietin receptor agonist. The compound can be synthesized through various chemical processes that involve the modification of its precursor molecules. Eltrombopag itself is classified under the category of thrombopoietin receptor agonists, which stimulate platelet production in the bone marrow.

Synthesis Analysis

Methods and Technical Details

The synthesis of Eltrombopag Ethyl Ester involves several steps, typically including diazotization, coupling reactions, and hydrolysis.

  1. Diazotization and Coupling: The preparation often starts with the diazotization of an amine or its salt, followed by coupling with a suitable aromatic compound. For instance, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid can react with alkyl acetoacetate to form an intermediate compound through a diazo coupling reaction .
  2. Cyclization: The intermediate product undergoes cyclization with 3,4-dimethylphenylhydrazine to yield Eltrombopag .
  3. Hydrolysis: Further hydrolysis under alkaline conditions leads to the formation of Eltrombopag Ethyl Ester, adjusting the pH to acidic conditions to finalize the product .
Amine+Diazotization ReagentDiazo CompoundIntermediateEltrombopag Ethyl Ester\text{Amine}+\text{Diazotization Reagent}\rightarrow \text{Diazo Compound}\rightarrow \text{Intermediate}\rightarrow \text{Eltrombopag Ethyl Ester}
Molecular Structure Analysis

Structure and Data

The molecular formula of Eltrombopag Ethyl Ester is C27H26N4O4C_{27}H_{26}N_{4}O_{4}, with a molecular weight of approximately 470.52 g/mol. The structure consists of a biphenyl core substituted with various functional groups that contribute to its pharmacological activity.

  • Molecular Structure: The compound features an ethyl ester functional group attached to the biphenyl structure, enhancing its solubility and absorption properties.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Eltrombopag Ethyl Ester are characterized by high selectivity and mild conditions, making them suitable for industrial applications:

  1. Diazotization Reaction: This step involves converting an amine into a diazonium salt using nitrous acid.
  2. Coupling Reaction: The diazonium salt then couples with an aromatic compound under acidic conditions to form an azo compound.
  3. Cyclization: This reaction leads to the formation of the hydrazone intermediate necessary for producing Eltrombopag.
  4. Hydrolysis: Finally, hydrolysis under alkaline conditions converts intermediates into the final product.

These reactions are monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity.

Mechanism of Action

Process and Data

Eltrombopag Ethyl Ester acts by mimicking the action of thrombopoietin, a natural hormone that stimulates platelet production in the bone marrow. Upon administration, it binds to the thrombopoietin receptor on megakaryocytes (the cells responsible for producing platelets), leading to increased platelet production. This mechanism is crucial for patients suffering from conditions that cause low platelet counts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.
Applications

Scientific Uses

Eltrombopag Ethyl Ester is utilized primarily in clinical settings for:

  • Treating chronic immune thrombocytopenia in adults.
  • Managing thrombocytopenia in patients undergoing interferon-based therapy for chronic hepatitis C.
  • Research applications exploring platelet production mechanisms and related therapeutic interventions.
Introduction to Eltrombopag Ethyl Ester

Chemical Identity and Structural Classification

Eltrombopag ethyl ester (systematic name: ethyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate) is a structurally complex organic compound with significant pharmaceutical relevance. Its molecular formula is C₂₇H₂₆N₄O₄, corresponding to a molecular weight of 470.52 g/mol [1] [3] [5]. The compound features a distinctive (Z)-configuration at the hydrazone bridge, which is critical for its spatial orientation and potential biological interactions [3] [5]. Structurally, it belongs to the biphenyl carboxylate ester family, characterized by a biphenyl backbone substituted with a hydrazone-linked pyrazolone moiety and an ethyl ester group [1] [9]. This molecular architecture classifies it as a key intermediate or derivative of eltrombopag, differing through esterification of the carboxylic acid functionality to the ethyl ester variant [3] [8]. The presence of the ethyl ester group significantly alters the compound's polarity and solubility profile compared to the parent drug molecule.

Table 1: Key Chemical Identifiers of Eltrombopag Ethyl Ester

Identifier TypeValue/Description
CAS Registry Number3077185-45-3 [1]
Molecular FormulaC₂₇H₂₆N₄O₄
Molecular Weight470.52 g/mol
Synonyms(Z)-Ethyl 3-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-hydroxy-[1,1`-biphenyl]-3-carboxylate; 3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxylic acid ethyl ester [3] [5]
Chemical ClassificationBiphenyl carboxylate ester derivative; Pharmaceutical intermediate/impurity

Historical Development and Patent Landscape

The development of eltrombopag ethyl ester is intrinsically linked to the optimization of eltrombopag (marketed as Promacta®/Revolade®), an orally bioavailable thrombopoietin receptor agonist. The ethyl ester derivative emerged as a significant intermediate during process development and patent-protected synthetic routes for the parent drug compound [4] [6]. Patent WO2015111085A3 specifically details processes for preparing eltrombopag and pharmaceutically acceptable salts, solvates, and intermediates thereof, implicitly covering synthetic pathways involving the ethyl ester derivative [4]. This patent landscape highlights the compound's role in circumventing synthetic challenges associated with the final active pharmaceutical ingredient.

Several synthetic approaches leverage the ethyl ester as a strategic intermediate. One significant route involves azo coupling followed by cyclization reactions, where the ethyl ester group offers advantages in solubility or reactivity during specific transformation steps [6]. Alternative patented pathways utilize ester protection of the carboxylic acid functionality during key synthetic steps to prevent unwanted side reactions or to facilitate purification, with subsequent hydrolysis yielding the active carboxylic acid form of eltrombopag [4] [8]. These patented processes underscore the ethyl ester's importance in achieving high-purity eltrombopag by providing a handle for purification away from structurally similar acidic impurities. The continuous evolution of synthetic methodologies within the patent literature reflects ongoing efforts to optimize yield, purity, and cost-effectiveness in the production of thrombopoietin mimetics, with the ethyl ester maintaining a consistent role as a key synthetic building block or impurity requiring strict control.

Table 2: Key Synthesis Methods Involving Eltrombopag Ethyl Ester

Patent/DocumentKey ContributionRole of Ethyl Ester
WO2015111085A3 [4]Processes for preparation of eltrombopag and intermediatesIntermediate or precursor requiring hydrolysis
WO2015139536A1 [6]Method involving azo coupling and cyclizationProtected form of carboxylic acid during synthesis
Impurity Assessment Studies [8]Control strategies for eltrombopag manufacturingIdentified as process-related impurity requiring monitoring

Role as a Derivative in Thrombopoietin Receptor Agonist Research

Within thrombopoietin receptor agonist (TPO-RA) research, eltrombopag ethyl ester serves primarily as a chemical precursor or prodrug surrogate rather than a direct biological effector. Its fundamental role stems from its function as a synthetic intermediate in the production pathway of eltrombopag, a potent non-peptide TPO-RA that binds selectively to the transmembrane domain of the thrombopoietin receptor (c-Mpl), activating the JAK/STAT signaling pathway to stimulate megakaryocyte proliferation and platelet production [2] [7]. The ethyl ester modification serves as a protective group for the carboxylic acid functionality present in the active drug. This protection offers strategic advantages during chemical synthesis, particularly by enhancing solubility in organic solvents during specific reaction steps or simplifying purification processes via techniques like column chromatography or crystallization [4] [6] [8].

From a biochemical perspective, the ethyl ester derivative represents a potential prodrug approach, although this is not its primary pharmaceutical application. Ester prodrugs are typically designed to improve the parent drug's bioavailability by enhancing passive cellular absorption. Once absorbed, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid-containing drug. While eltrombopag itself possesses good oral bioavailability [2] [7], the ethyl ester analogue provides researchers with a tool to study structure-activity relationships (SAR), particularly regarding the importance of the free carboxylic acid for receptor binding and activation versus cellular uptake characteristics. Studies involving such derivatives help confirm that the free acid is essential for optimal interaction with the TPO receptor's binding pocket [7].

Analytically, eltrombopag ethyl ester holds significant importance as a specified process-related impurity or degradation product in active pharmaceutical ingredient (API) batches of eltrombopag. Regulatory guidelines (ICH Q3A, ICH M7) mandate strict control and quantification of such impurities due to potential quality and safety concerns. Consequently, robust analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), have been developed and validated specifically for the detection and quantification of the ethyl ester impurity within eltrombopag drug substance. These methods typically employ reference standards of the ethyl ester itself to ensure accurate identification and measurement [8]. Its presence above defined thresholds (often set at ≤ 0.15% based on rigorous impurity qualification studies) signals potential deviations in the manufacturing process, particularly incomplete hydrolysis of the ester intermediate or esterification of the API under specific conditions. Research into its formation kinetics and purge factors during synthesis is therefore crucial for developing robust manufacturing processes that ensure the final drug product meets stringent purity specifications [8]. As such, the ethyl ester derivative is indispensable in analytical chemistry laboratories focused on quality control of eltrombopag API, serving as a critical reference marker for process consistency and impurity profiling.

Properties

Product Name

Eltrombopag Ethyl Ester

Molecular Formula

C₂₇H₂₆N₄O₄

Molecular Weight

470.52

Synonyms

3’-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-Biphenyl]-3-carboxylic Acid Ethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.